REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH2:2][CH3:3].[CH3:6]N(C)C=O.[ClH:11].[C:12]1(C)[CH:17]=CC=[CH:14][CH:13]=1>[Cu]Cl>[CH3:6][C:1]([C:2]1[CH:3]=[CH:14][C:13]([Cl:11])=[CH:12][CH:17]=1)=[O:5]
|
Name
|
2,4-diclhloroacetophlenone
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
copper(I) chloride
|
Quantity
|
5.24 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
copper(I) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 50-mL round-bottom flask was equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
thermometer, nitrogen inlet, and heating mantle
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 130°-135° C
|
Type
|
TEMPERATURE
|
Details
|
to increase
|
Type
|
CUSTOM
|
Details
|
the rate of the reaction
|
Type
|
CUSTOM
|
Details
|
(100 hours)
|
Duration
|
100 h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the upper organic layer was washed with 2M hydrochloric acid solution (50 mL)
|
Type
|
WASH
|
Details
|
The resulting yellow organic layer was washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |